8-[(dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Kinase inhibition GSK3beta High-throughput screening

8-[(Dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CID is a fully synthetic, poly-substituted coumarin. The molecule features the canonical benzopyrone core decorated with a 7-hydroxy group, a 4-methyl substituent, a 3-ethyl group, and an 8-dimethylaminomethyl Mannich-base side chain.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B4126267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(C(=C(C=C2)O)CN(C)C)OC1=O)C
InChIInChI=1S/C15H19NO3/c1-5-10-9(2)11-6-7-13(17)12(8-16(3)4)14(11)19-15(10)18/h6-7,17H,5,8H2,1-4H3
InChIKeyYZOBANKTZOTPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[(Dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: Chemical Identity and Core Pharmacophore Context for Procurement


8-[(Dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CID 5421461) is a fully synthetic, poly-substituted coumarin [1]. The molecule features the canonical benzopyrone core decorated with a 7-hydroxy group, a 4-methyl substituent, a 3-ethyl group, and an 8-dimethylaminomethyl Mannich-base side chain. This specific decoration pattern distinguishes it from the widely used fluorescent probe 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) and from simple 3-ethyl-7-hydroxy-4-methylcoumarin. The compound is primarily encountered in screening library collections (e.g., as MLS000049891/SMR000076953) and has been evaluated in high-throughput biochemical assays [2].

8-[(Dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: Why Generic Coumarin Substitution Risks Assay and Application Failure


In-class substitution of coumarin derivatives is unreliable because minor structural modifications profoundly alter photophysical behavior, target engagement, and cellular permeability. The combination of an electron-donating 7-hydroxy group, a lipophilic 3-ethyl substituent, and a basic 8-dimethylaminomethyl moiety creates a unique electronic and steric environment that deviates significantly from common analogs such as 7-hydroxy-4-methylcoumarin (4-MU) or 3-ethyl-7-hydroxy-4-methylcoumarin [1]. Published high-throughput screening data confirm that this specific substitution pattern yields negligible inhibition of glycogen synthase kinase-3 beta (GSK3β, EC50 > 300,000 nM), whereas other coumarin chemotypes demonstrate measurable kinase engagement [2]. This extreme selectivity profile, whether desirable or undesirable, means that generic replacement can produce false-negative results in enzyme assays or unexpected spectral shifts in fluorescence-based applications.

Quantitative Differentiation Evidence for 8-[(Dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Against Comparators


GSK3β Kinase Inhibition: Target-Specific Inactivity Versus Active Coumarin Analogs

In a dose-response HTS assay for glycogen synthase kinase-3 beta (GSK3β) inhibition, 8-[(dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one exhibited an EC50 exceeding 300,000 nM (>300 µM), demonstrating essentially no inhibition at physiologically relevant concentrations [1]. This contrasts sharply with structurally related coumarin-based kinase inhibitors that exhibit low-micromolar IC50 values, such as certain 8-acetyl-7-hydroxy-4-methylcoumarin derivatives which inhibit human AChE with IC50 values of 1.52–4.95 µM [2]. The complete lack of GSK3β engagement defines a clear selectivity boundary and differentiates this compound from more promiscuous chemotypes.

Kinase inhibition GSK3beta High-throughput screening Selectivity profiling

CYP2A6 Inhibition Profile: Non-Inhibitory Behavior Contrasted with 8-Substituted Coumarin Inhibitors

CYP2A6 is the major hepatic enzyme responsible for coumarin 7-hydroxylation, and this enzyme is often inhibited by coumarin derivatives that occupy the active site. While several 8-substituted coumarins function as CYP2A6 inhibitors (e.g., certain 8-benzyloxycoumarins), the 8-dimethylaminomethyl-3-ethyl-7-hydroxy-4-methyl substitution pattern is structurally distinct and has not been reported as a CYP2A6 inhibitor in published screening panels [1]. This contrasts with documented coumarin-based CYP2A6 inhibitors that display nanomolar to low-micromolar IC50 values in fluorescence-based coumarin 7-hydroxylation assays [1]. The compound's basic tertiary amine side chain likely alters active-site positioning compared to neutral 8-substituted analogs, potentially minimizing CYP2A6 interference.

CYP450 inhibition CYP2A6 Drug metabolism Fluorogenic substrates

Structural Differentiation from 7-Hydroxy-4-methylcoumarin (4-MU): Impact of 3-Ethyl and 8-Dimethylaminomethyl Substituents on Physicochemical Properties

The computed octanol-water partition coefficient (XLogP3) for 8-[(dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is 2.1, reflecting the balance between the lipophilic 3-ethyl and 4-methyl substituents and the polar, ionizable 8-dimethylaminomethyl group (pKa ~8-9 for the tertiary amine) [1]. In contrast, the parent compound 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) has a lower LogP of approximately 1.2–1.5 [2], and the 3-ethyl-7-hydroxy-4-methylcoumarin analog without the 8-substituent is even more lipophilic (LogP ~2.5-3.0). The basic amine at position 8 confers pH-dependent aqueous solubility: the compound is expected to be protonated and significantly more water-soluble at pH <7 compared to neutral 7-hydroxy-4-methylcoumarin derivatives that lack this basic center [1].

Physicochemical properties LogP Solubility Mannich base

Application Scenarios for 8-[(Dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Based on Verified Differentiation Evidence


Negative Control or Inert Fluorescent Tracer in Kinase-Focused Biochemical Assays

The compound's demonstrated inactivity against GSK3β (EC50 > 300 µM) makes it a suitable negative control or inert fluorescent component in kinase inhibition screening panels where promiscuous coumarin-based inhibitors would generate false-positive signals [1]. Its coumarin core provides intrinsic fluorescence for detection without confounding enzyme inhibition.

pH-Responsive Probe Development Enabled by Unique Ionizable Dimethylamino Moiety

The presence of the basic 8-dimethylaminomethyl group (pKa ~8-9) confers pH-dependent protonation and solubility not found in common neutral coumarin fluorophores such as 4-methylumbelliferone or 7-ethoxycoumarin [1]. This enables development of pH-sensitive fluorogenic substrates or intracellular pH sensors that rely on amine protonation to modulate fluorescence quantum yield or cellular retention [1].

Synthetic Intermediate for 8-Heteroarylmethylcoumarin Libraries via Mannich Base Reactivity

The 8-dimethylaminomethyl substituent functions as a latent Mannich base leaving group, enabling nucleophilic displacement with heterocyclic nucleophiles to generate diverse 8-heteroarylmethylcoumarin libraries [1]. This reactivity distinguishes the compound from non-aminated coumarin analogs that require more forcing conditions for equivalent functionalization, supporting its procurement for medicinal chemistry diversification campaigns.

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